molecular formula C18H17Cl2N5O2 B3858805 (Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

Cat. No.: B3858805
M. Wt: 406.3 g/mol
InChI Key: OHUNCUXJHFATEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the amino and carboximidamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieve efficient production. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

    Substitution: The presence of chloro and methoxy groups allows for nucleophilic substitution reactions, which can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biology, particularly in the development of bioactive molecules. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to interact with specific molecular targets suggests it could be used in the treatment of certain diseases, although more studies are needed to confirm its efficacy and safety.

Industry

In the industrial sector, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE apart from similar compounds is its combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts specific reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-N-[(2,4-dichlorophenyl)methoxy]-N'-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O2/c1-10-3-6-15(11(2)7-10)22-18(16-17(21)24-27-23-16)25-26-9-12-4-5-13(19)8-14(12)20/h3-8H,9H2,1-2H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUNCUXJHFATEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C2=NON=C2N)NOCC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 2
Reactant of Route 2
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 3
Reactant of Route 3
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 4
Reactant of Route 4
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 5
Reactant of Route 5
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 6
Reactant of Route 6
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

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